molecular formula C22H23N3O4 B2572639 3-{1-[2-(Benzyloxy)acetyl]piperidin-4-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 2034408-03-0

3-{1-[2-(Benzyloxy)acetyl]piperidin-4-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione

Cat. No.: B2572639
CAS No.: 2034408-03-0
M. Wt: 393.443
InChI Key: TWQVBDBOKAKYTP-UHFFFAOYSA-N
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Description

The compound “3-{1-[2-(Benzyloxy)acetyl]piperidin-4-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione” is a chemical compound with the molecular formula C22H23N3O4. Piperidines, which are part of this compound, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The compound also contains a benzyloxy group and a tetrahydroquinazoline dione group.

Scientific Research Applications

Synthesis and Structural Analysis

  • A study explored the synthesis of tetrahydro-3-benzazepines and 2-benzazonine derivatives through the rearrangement of 1,2,3,4-tetrahydroisoquinolinium quaternary salts. This research highlights the chemical transformations and structural analysis of related heterocyclic compounds, showcasing the synthesis complexity and structural diversity achievable within this chemical space (Soldatenkov et al., 2012).

Chemical Reactivity and Molecular Interactions

  • Research on ene-type reactions involving acyl groups transfer showcases the reactivity of compounds containing the piperidine and quinazoline motifs. This study presents foundational knowledge on the chemical behavior of such compounds, potentially informing future research on 3-{1-[2-(Benzyloxy)acetyl]piperidin-4-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione (Bottomley et al., 1980).

Potential Biological Activities

  • Investigations into the synthesis of piperidine derivatives with a quinazoline ring system as potential antihypertensive agents highlight the medical relevance of structurally related compounds. These studies suggest areas of biological activity where compounds like this compound could potentially be applied, albeit indirectly (Takai et al., 1986).

Advanced Synthetic Methods

  • A novel rearrangement reaction leading to tetrahydroquinolinones from enaminonitrile and cyclohexanedione derivatives showcases advanced synthetic methods that could potentially be applied to the synthesis of complex molecules like this compound (Moustafa et al., 2011).

Properties

IUPAC Name

3-[1-(2-phenylmethoxyacetyl)piperidin-4-yl]-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O4/c26-20(15-29-14-16-6-2-1-3-7-16)24-12-10-17(11-13-24)25-21(27)18-8-4-5-9-19(18)23-22(25)28/h1-3,6-7,17-19H,4-5,8-15H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGXWIBKLNKKUAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(=O)N(C(=O)N2)C3CCN(CC3)C(=O)COCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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